molecular formula C27H34N2O5 B15093333 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid

Cat. No.: B15093333
M. Wt: 466.6 g/mol
InChI Key: ZKMWKHIVYXYTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid is a complex organic compound with a molecular structure that includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid typically involves the protection of amino acids with the Fmoc group. The process begins with the reaction of fluorenylmethanol with phosgene to produce fluorenylmethoxycarbonyl chloride. This intermediate is then reacted with the amino acid to form the Fmoc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acids .

Chemical Reactions Analysis

Types of Reactions

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include the deprotected amino acid, various oxidized derivatives, and substituted compounds depending on the specific reaction conditions .

Scientific Research Applications

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the sequential addition of amino acids to form peptides. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid

Uniqueness

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid is unique due to its specific structure, which provides stability and protection to amino groups during peptide synthesis. This compound’s ability to be easily removed under mild conditions makes it highly valuable in synthetic chemistry .

Properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-3-5-15-23(25(30)28-24(26(31)32)16-6-4-2)29-27(33)34-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,3-6,15-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMWKHIVYXYTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCCC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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